molecular formula C18H26N6O B13385172 6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine

6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine

Cat. No.: B13385172
M. Wt: 342.4 g/mol
InChI Key: GUTJAVLKEBLQJK-UHFFFAOYSA-N
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Description

6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group, a cyclopentene ring, and a purine base, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate dienes and dienophiles under controlled conditions.

    Introduction of the cyclopropyl group: This step typically involves the use of cyclopropyl halides in the presence of strong bases or through cyclopropanation reactions.

    Attachment of the purine base: The purine base is introduced through nucleophilic substitution reactions, where the cyclopentene intermediate reacts with purine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Cyclopropylamino)-9-[(1R,4S)-4-[[(1,1-dimethylethyl)oxy]methyl]cyclopent-2-enyl]-9H-purine-2-amine
  • N6-Cyclopropyl-9-[(1R,4S)-4-[(1,1-dimethylethoxy)methyl]-2-cyclopenten-1-yl]-9H-purine-2,6-diamine

Uniqueness

6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine is unique due to its specific structural features, such as the combination of a cyclopropyl group, a cyclopentene ring, and a purine base. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H26N6O

Molecular Weight

342.4 g/mol

IUPAC Name

6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine

InChI

InChI=1S/C18H26N6O/c1-18(2,3)25-9-11-4-7-13(8-11)24-10-20-14-15(21-12-5-6-12)22-17(19)23-16(14)24/h4,7,10-13H,5-6,8-9H2,1-3H3,(H3,19,21,22,23)

InChI Key

GUTJAVLKEBLQJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CC(C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4

Origin of Product

United States

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